molecular formula C10H17Cl2N3O B8214794 4-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride

4-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride

Cat. No.: B8214794
M. Wt: 266.16 g/mol
InChI Key: STTUHAQXIQCULC-UHFFFAOYSA-N
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Description

4-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride is a chemical compound that features a piperidine ring attached to a pyrimidine ring via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride typically involves the reaction of piperidine derivatives with pyrimidine compounds. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve multistep synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form piperidinones or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidinones, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride include:

  • 2-(Piperidin-4-yloxy)pyrimidine
  • 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides
  • N-benzyl piperidines

Uniqueness

What sets this compound apart from these similar compounds is its specific methoxy linkage between the piperidine and pyrimidine rings, which can confer unique chemical properties and biological activities. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(piperidin-4-ylmethoxy)pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c1-4-11-5-2-9(1)7-14-10-3-6-12-8-13-10;;/h3,6,8-9,11H,1-2,4-5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTUHAQXIQCULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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